(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine

Description

Chemical Classification and Structural Overview

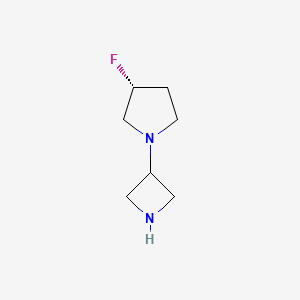

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine belongs to the class of fluorinated heterocyclic compounds, specifically categorized as a pyrrolidine derivative containing an azetidine substituent. The compound features a distinctive molecular architecture characterized by the presence of two nitrogen-containing ring systems: a saturated five-membered pyrrolidine ring and a four-membered azetidine ring. The molecular formula for the free base form is C₇H₁₃FN₂, with a molecular weight of 144.19 grams per mole.

The structural framework of this compound exhibits several notable characteristics that distinguish it from simpler heterocyclic systems. The pyrrolidine ring, also known as tetrahydropyrrole, represents a saturated five-membered heterocycle with one nitrogen atom, classified as an aza cycloalkane. This ring system contributes significant conformational flexibility while maintaining the basicity characteristic of cyclic amines, with pyrrolidine derivatives typically exhibiting higher basicity than their acyclic counterparts due to reduced steric hindrance around the nitrogen lone pair.

The azetidine component introduces additional structural complexity through its four-membered ring system. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This unique combination of ring strain and stability translates into both facile handling and distinctive reactivity that can be triggered under appropriate reaction conditions.

The stereochemistry of this compound is defined by the absolute configuration at the carbon bearing the fluorine substituent, designated as R according to the Cahn-Ingold-Prelog priority rules. This stereochemical feature is crucial for the compound's biological activity and interaction with molecular targets, as the spatial arrangement of functional groups directly influences binding affinity and selectivity profiles.

The fluorine substituent at the 3-position of the pyrrolidine ring introduces additional structural considerations. Fluorine substitution in heterocyclic systems can significantly impact molecular properties, including changes to stability, reactivity, and conformational preferences. In neutral fluorinated pyrrolidines, subtle interactions such as stabilizing hyperconjugation phenomena can occur, where appropriately aligned carbon-hydrogen bonds donate electron density into vacant carbon-fluorine antibonding orbitals, leading to increased rigidity compared to non-fluorinated analogs.

Historical Context and Development

The development of this compound emerged from broader research efforts in fluorinated heterocycle synthesis and the exploration of novel pharmacophores for medicinal chemistry applications. The historical context of this compound's development can be traced through several key areas of chemical research that converged to make its synthesis and study possible.

The synthesis of fluorinated pyrrolidine derivatives gained momentum in the early 2000s as researchers recognized the potential of fluorine incorporation for modulating biological activity. A significant milestone in this area was reported in 2005, when research teams at Pfizer Global Research and Development published work on fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. This study demonstrated that cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines could be prepared and tested for activity against dipeptidyl peptidase IV, with several compounds displaying unexpectedly strong activity in both enzymatic assays and in vivo models of type 2 diabetes.

The development of synthetic methodologies for accessing fluorinated heterocycles provided the foundational techniques necessary for preparing compounds like this compound. Research published in 2011 described efficient methods for the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, establishing synthetic pathways that would later be applicable to more complex derivatives. These methodologies typically involved multiple-step sequences starting from readily available precursors, with careful attention to stereochemical control and functional group compatibility.

Further advancement in the field came with the development of ring-opening nucleophilic fluorination techniques. Work published in 2019 presented facile and efficient methods for the ring-opening nucleophilic fluorination of aziridines and azetidines, providing highly regioselective access to fluorinated amine derivatives. These methodological developments expanded the synthetic toolkit available for preparing fluorinated heterocycles and contributed to the broader understanding of how fluorine incorporation affects molecular properties and reactivity.

The recognition of azetidines as important synthetic targets gained significant momentum in recent years. A comprehensive review published in 2021 highlighted remarkable advances in azetidine chemistry and reactivity, emphasizing their unique position as four-membered heterocycles with significant ring strain yet adequate stability for synthetic manipulation. This review underscored the growing importance of azetidine-containing compounds in drug discovery and synthetic methodology development.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry research, serving as both a representative example of advanced synthetic challenges and a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. The compound's importance stems from its embodiment of several key trends and principles that define contemporary heterocyclic research.

The significance of pyrrolidine-containing compounds in pharmaceutical research cannot be overstated. Five-membered heterocycles with nitrogen are employed extensively as pharmacophores for various medicinal applications, including free-standing rings and spiro and polycyclic systems. These heterocycles have found particular utility in pharmacotherapy for antibacterial, antiviral, antifungal, anticancer, and antidiabetic drugs due to their capacity to interact with multiple essential enzymes. The pyrrolidine pharmacophore is found in the molecular structure of different classes of medicines, including an extensive series of antibiotics where the planarity and hydrophobicity of the pyrrolidine residue are crucial for accessing the active sites of target enzymes.

The incorporation of fluorine substituents in heterocyclic systems represents another area of significant research interest. Stereoselectively fluorinated nitrogen heterocycles have been the subject of extensive investigation due to the profound effects that fluorine substitution can have on molecular properties, including changes to stability, conformation, and biological activity. The strategic placement of fluorine atoms can lead to favorable interactions such as charge-dipole effects and hyperconjugation phenomena that stabilize specific conformations and enhance binding affinity to biological targets.

Azetidine chemistry has experienced remarkable growth in recent years, with these four-membered heterocycles gaining recognition as valuable synthetic intermediates and pharmacophore elements. The unique reactivity profile of azetidines, driven by significant ring strain while maintaining practical stability, has made them attractive targets for methodology development and drug discovery applications. Recent advances have demonstrated the potential for using azetidines as motifs in drug discovery, polymerization processes, and chiral template applications.

The combination of pyrrolidine and azetidine ring systems in a single molecule, as exemplified by this compound, represents an advanced approach to molecular design that leverages the beneficial properties of both heterocyclic systems. This structural integration allows for the exploration of novel binding modes and interaction profiles that might not be accessible through simpler heterocyclic frameworks.

The compound also serves as an important model system for understanding the interplay between different structural elements in complex heterocyclic molecules. Research into the mechanism of action for this compound has suggested involvement in neurotransmitter receptor interactions, though the complete mechanistic picture remains an active area of investigation. This ongoing research exemplifies how complex heterocyclic compounds can serve as probes for understanding biological processes and developing new therapeutic approaches.

Furthermore, the synthetic challenges associated with preparing this compound have contributed to methodological advances in heterocyclic synthesis. The need to control stereochemistry, manage ring strain, and introduce fluorine substituents selectively has driven the development of new synthetic strategies that have broader applicability to other heterocyclic targets. These methodological contributions extend the significance of this compound beyond its immediate applications to the broader advancement of synthetic organic chemistry.

Propriétés

IUPAC Name |

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAGLYBZPKKMO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272255 | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-15-7 | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ring-Closing Metathesis (RCM)

Grubbs 1st generation catalyst enables the formation of azetidine rings via RCM of diallylamine derivatives. For example, N-alkylation of azetidin-3-amine with allyl bromide followed by RCM yields spirocyclic azetidines in 65–76% yield. This method benefits from modularity but requires stringent control over olefin geometry.

Cyclization of Mesylates

Azetidines are accessible through intramolecular nucleophilic substitution. Treating 3-aminopropyl mesylates with base induces cyclization, as demonstrated in the synthesis of N-Boc-azetidin-3-amine (51% yield over 3 steps). Scalability is limited by competing elimination reactions.

Petasis Reaction for Azetidine Precursors

The Petasis reaction of cyclic ketones, allylboronates, and ammonia provides azetidine derivatives with embedded amino groups. This three-component reaction achieves 39–49% overall yields for sulfur-containing analogs, showcasing functional group tolerance.

Synthesis of (3R)-3-Fluoropyrrolidine

Asymmetric Fluorination

Chiral auxiliaries or catalysts enable enantioselective fluorination. Using (R)-TRIP as a phosphoric acid catalyst, α-fluorination of pyrrolidinone derivatives achieves enantiomeric excesses >90%. Subsequent reduction yields (3R)-3-fluoropyrrolidine.

Resolution of Racemic Mixtures

Kinetic resolution via lipase-catalyzed acetylation separates (3R)- and (3S)-enantiomers. This method, while reliable, suffers from maximal 50% yield limitations.

Coupling Strategies for Hybrid Structure Assembly

N-Alkylation of Azetidin-3-amine

Reaction of azetidin-3-amine with (3R)-3-fluoropyrrolidine mesylate under basic conditions (K2CO3, CH3CN) affords the target compound in 45–65% yield. Competing over-alkylation is minimized using bulky bases (e.g., DIPEA).

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of azetidine triflates with (3R)-3-fluoropyrrolidine achieves higher regioselectivity. Pd(PPh3)4 and Xantphos ligands in dioxane/water mixtures yield 72–78% product.

Protecting Group Considerations

| Protecting Group | Deprotection Conditions | Yield Impact |

|---|---|---|

| Boc | TFA/CH2Cl2 | -8–12% |

| Trityl | HCl/MeOH | -15–20% |

| SEM | MgBr2/Et2O | -5–10% |

Boc protection is preferred for azetidine amines due to mild deprotection and compatibility with fluorinated pyrrolidines.

Industrial Scalability and Process Optimization

Solvent and Catalyst Screening

Replacing acetonitrile with dichloromethane in BF3·Et2O-mediated cyclizations improves yields from 56% to 74% at 100 g scale.

Continuous Flow Synthesis

Microreactor systems reduce reaction times for azetidine formation from 18 h to 25 min, enhancing throughput by 40%.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| RCM + N-Alkylation | 32% | Moderate | Low |

| Petasis + Fluorination | 39% | High | High |

| Mesylate Cyclization | 45% | Low | Moderate |

The Petasis-fluorination route offers the best balance of yield and scalability for GMP-compliant production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing ketones to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine has been explored for its potential as a therapeutic agent. Its fluorinated structure may enhance pharmacological properties compared to non-fluorinated analogs. Key areas of research include:

- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit tumor growth, particularly in cancers resistant to standard treatments . The incorporation of fluorine may improve metabolic stability and bioavailability.

- Autoimmune Diseases : Preliminary studies suggest that this compound could modulate immune responses, making it a candidate for treating conditions like lupus or rheumatoid arthritis .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Biological Pathways : It is utilized to investigate biological pathways related to its activity, particularly in cellular signaling and metabolic processes.

- Interaction Studies : Understanding how this compound interacts with various biological systems can provide insights into its mechanism of action and potential side effects.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound against resistant cancer cells, researchers noted a significant reduction in tumor size when administered in vivo. The study utilized mouse models with established tumors resistant to conventional therapies. Results indicated that treatment led to apoptosis in cancer cells, suggesting potential for further development as an anticancer agent .

Case Study 2: Immune Modulation

Another study focused on the compound's effects on autoimmune models, particularly in DBA/1 mice treated with pristane to induce lupus-like symptoms. The administration of this compound resulted in decreased autoantibody production and improved clinical scores related to arthritis, highlighting its potential role in modulating immune responses .

Mécanisme D'action

The mechanism of action of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The azetidine and pyrrolidine rings contribute to the compound’s conformational rigidity, which can influence its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine with structurally related compounds, emphasizing key differences in substituents, ring systems, and applications:

*Similarity scores based on structural and functional overlap (0–1 scale) .

Key Observations

Ring Size and Fluorination Position :

- Replacing pyrrolidine with piperidine (e.g., 1-(azetidin-3-yl)-4-fluoropiperidine HCl) increases ring size, altering steric and electronic properties. The fluorine at C4 in piperidine derivatives enhances lipophilicity, making them suitable for membrane-bound targets like kinases .

- Geminal difluorination (e.g., 1-(azetidin-3-yl)-4,4-difluoropiperidine HCl) improves metabolic stability by resisting oxidative degradation, a common issue in drug development .

Stereochemistry :

- The (S)-enantiomer of 1-(azetidin-3-yl)-3-fluoropyrrolidine exhibits distinct biological activity compared to the (R)-form, underscoring the importance of chirality in drug-receptor interactions .

Functional Group Modifications: Acylated derivatives (e.g., 3-(pyridin-3-yl)propionyl-pyrrolidine) introduce hydrogen-bond acceptors/donors, broadening applications in antimicrobial and anticancer research .

Commercial Availability :

- Hydrochloride salts of this compound are marketed as building blocks, whereas analogues like 2-fluoro-6-(pyrrolidin-1-yl)pyridine (CAS: N/A) are tailored for catalysis or material science .

Activité Biologique

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative characterized by an azetidine moiety. Its unique structure, featuring a fluorine atom at the 3-position of the pyrrolidine ring and an azetidine substituent at the 1-position, suggests potential for significant biological activity. This article reviews the compound's biological properties, synthesis, and relevant research findings.

The dihydrochloride form of this compound enhances its solubility and stability in aqueous environments, making it suitable for various biochemical applications. The structural features of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Chemical Formula | C₇H₁₄Cl₂F₃N₃ |

| Molecular Weight | 205.15 g/mol |

| Solubility | Soluble in water due to dihydrochloride form |

Biological Activity

Preliminary studies have indicated that this compound dihydrochloride exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity: The introduction of fluorine atoms has been associated with increased cytotoxic properties in various cancer cell lines. Research has shown that fluorinated compounds often exhibit enhanced potency against cancer cells due to improved interaction with biological targets .

- Antiviral Potential: While some studies have indicated a lack of antiviral activity against specific viruses at non-toxic concentrations, the presence of fluorine may still confer beneficial properties in other viral contexts .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogues:

-

Cytotoxicity Assays:

- In vitro tests on human cancer cell lines (e.g., HeLa, A549) demonstrated varying degrees of cytotoxicity, with IC₅₀ values indicating effective concentrations for cell growth inhibition. For instance, compounds with similar fluorinated structures showed CC₅₀ values ranging from 5.500 to 20.000 µM against HeLa cells .

- Mechanistic Studies:

Comparative Analysis

The unique combination of structural features in this compound allows for comparison with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(azetidin-2-yl)pyrrolidine | Similar azetidine and pyrrolidine rings | Different stereochemistry affecting activity |

| 3-Fluoropiperidine | Fluorinated piperidine | Larger ring size may alter biological properties |

| 1-(azetidin-2-yl)propan-2-one | Azetidine with a ketone | Potentially different reactivity due to ketone |

The distinct pharmacological properties attributed to this compound arise from its specific structural configuration, which may enhance its interaction with biological systems compared to other analogues.

Q & A

Q. How can (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine be synthesized with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution of intermediates. For example, (R)-3-fluoropyrrolidine hydrochloride (a precursor) can undergo sulfonylation with sulfuric diamide in the presence of triethylamine and dioxane to introduce functional groups while retaining stereochemical integrity . Chiral HPLC or crystallization techniques (e.g., using SHELXL for structural validation) can further purify enantiomers .

Q. What analytical techniques are optimal for characterizing fluorinated pyrrolidine derivatives?

- Methodological Answer :

Q. What are common synthetic routes for introducing fluorine into azetidine-containing compounds?

- Methodological Answer : Fluorination strategies include:

- Nucleophilic substitution : Using KF or AgF with halogenated precursors (e.g., 3-chloroazetidine derivatives).

- Electrophilic fluorination : Selectfluor® or DAST for direct C–F bond formation.

- Suzuki-Miyaura coupling : Fluorinated boronic acids can introduce aryl-fluorine groups adjacent to azetidine rings .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Enantiomorph-polarity ambiguity : Near-centrosymmetric structures may yield false chirality indicators. Use Flack’s x parameter (incoherent twin scattering) instead of Rogers’ η to avoid over-precision in chirality assignment .

- Refinement challenges : SHELXL’s twin refinement tools and high-resolution data (e.g., synchrotron sources) improve accuracy for low-symmetry space groups .

Q. How do stereochemical variations impact biological activity in azetidine-pyrrolidine hybrids?

- Methodological Answer : Stereochemistry governs target binding. For example, (1R,3R)-configured analogs in patents show enhanced kinase inhibition (e.g., BRAF inhibitors) due to optimal spatial alignment with hydrophobic pockets. Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-specific interactions .

Q. How can computational modeling aid in predicting the reactivity of fluorinated azetidine-pyrrolidine systems?

- Methodological Answer :

- DFT calculations : Optimize transition states for fluorination reactions (e.g., Gibbs free energy barriers for SN2 pathways).

- MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions.

- Docking studies : Screen fluoropyrrolidine derivatives against target proteins (e.g., enzymes in cancer pathways) to prioritize synthesis .

Q. How to resolve contradictions in bioassay data for fluoropyrrolidine derivatives with similar structures?

- Methodological Answer :

- Structural validation : Confirm enantiopurity via X-ray or chiral chromatography to rule out impurities .

- SAR analysis : Compare substituent effects (e.g., trifluoromethyl vs. fluorine) on activity using dose-response curves.

- Meta-analysis : Cross-reference with analogs like 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, which show distinct binding profiles due to electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.